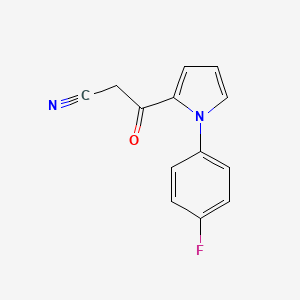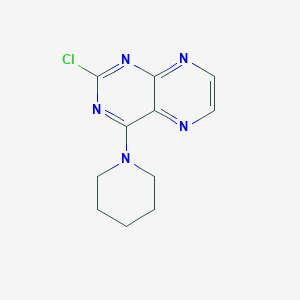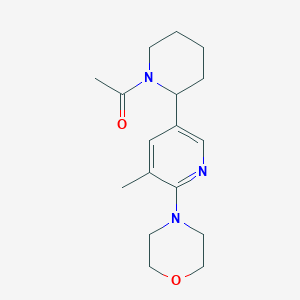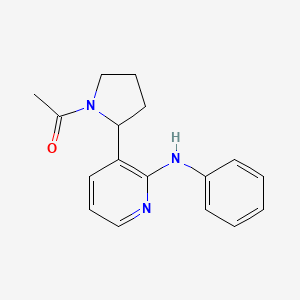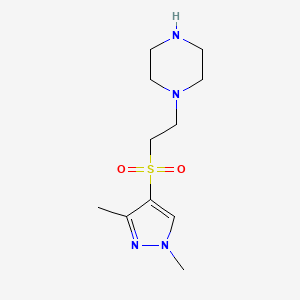
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonyl group attached to the thiadiazole ring and an aniline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the ethylsulfonyl and aniline groups. One common method involves the reaction of thiosemicarbazide with ethyl chloroformate to form the thiadiazole ring. This intermediate is then reacted with ethylsulfonyl chloride to introduce the ethylsulfonyl group. Finally, the aniline group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc dust and hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a sulfur atom in a different position.
Imidazoles: Contain nitrogen atoms in the ring but lack sulfur.
Piperidines: Six-membered rings with nitrogen but no sulfur.
Uniqueness
4-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is unique due to the presence of both sulfur and nitrogen in the thiadiazole ring, combined with the ethylsulfonyl and aniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O2S2 |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-(5-ethylsulfonylthiadiazol-4-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 |
InChI Key |
SNVXQBHUXYYFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
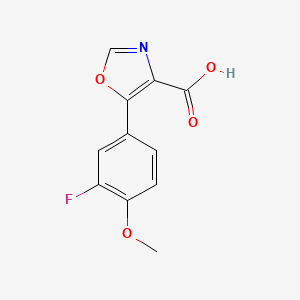
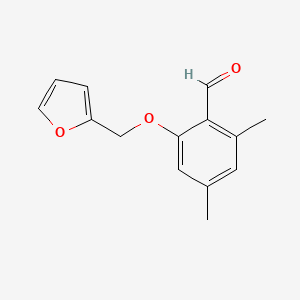
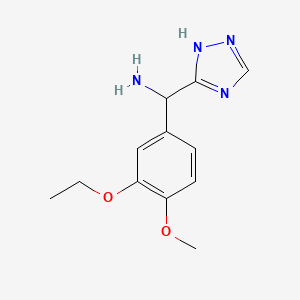
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
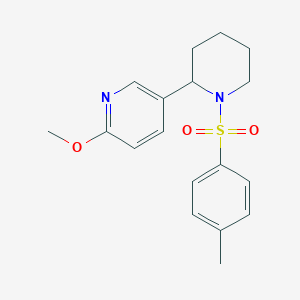
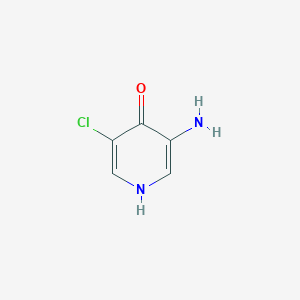
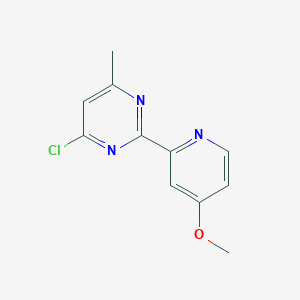
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
